Molecular Weight and Formula Differentiation vs Zinc Bis(N⁶‑lauroyl‑L‑lysinate) and Zinc Bis(N⁶‑myristoyl‑L‑lysinate)
The target compound (C₄₈H₉₄N₄O₆Zn; MW ~889 g/mol) carries two C₁₈ acyl chains, while zinc bis(N⁶‑lauroyl‑L‑lysinate) (C₁₈H₃₄N₂O₃Zn; MW 391.9 g/mol) and zinc bis(N⁶‑myristoyl‑L‑lysinate) (C₂₀H₃₈N₂O₃Zn; MW 419.9 g/mol) are half the molecular weight and possess C₁₂ and C₁₄ chains, respectively . The doubled formula reflects the bis‑chelate stoichiometry unique to the C₁₈ homologue under the standard preparative conditions, whereas the shorter‑chain analogues crystallize as mono‑ligand zinc salts .
| Evidence Dimension | Molecular formula and molecular weight |
|---|---|
| Target Compound Data | C₄₈H₉₄N₄O₆Zn; 888.7 g/mol (bis‑chelate) |
| Comparator Or Baseline | Zinc bis(N⁶‑lauroyl‑L‑lysinate): C₁₈H₃₄N₂O₃Zn; 391.9 g/mol; Zinc bis(N⁶‑myristoyl‑L‑lysinate): C₂₀H₃₈N₂O₃Zn; 419.9 g/mol |
| Quantified Difference | Target MW is 2.27‑fold higher than the C₁₂ analogue and 2.12‑fold higher than the C₁₄ analogue |
| Conditions | Commercial technical datasheets; standard IUPAC molecular formula assignment |
Why This Matters
The dramatically higher molecular weight and bis‑chelate structure directly influence formulation viscosity, substantivity on keratinous substrates, and payload of active zinc per gram of surfactant—critical parameters when designing leave‑on or rinse‑off personal‑care products.
